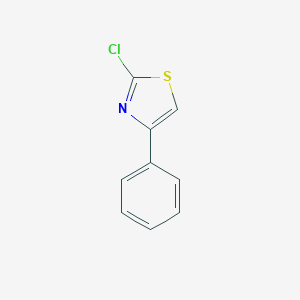

2-Chloro-4-phenylthiazole

Descripción general

Descripción

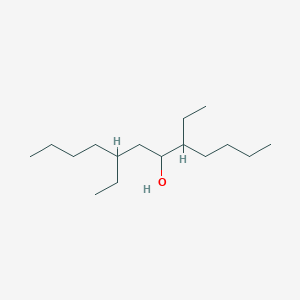

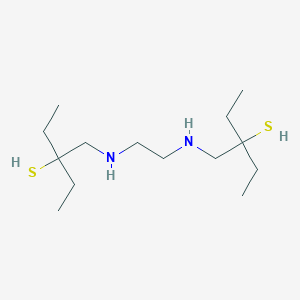

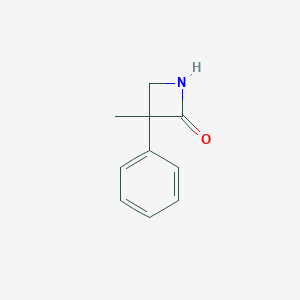

2-Chloro-4-phenylthiazole is a compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 g/mol . The IUPAC name for this compound is 2-chloro-4-phenyl-1,3-thiazole .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-phenylthiazole is confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Physical And Chemical Properties Analysis

2-Chloro-4-phenylthiazole is a solid with a melting point of 54-58 °C . It has a molecular weight of 195.67 g/mol and a complexity of 148 . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

2-Chloro-4-phenylthiazole: derivatives have been studied for their antimicrobial properties. Thiazole compounds, including those with a chloro-phenyl substitution, are known to exhibit significant antimicrobial efficacy . They have been tested against various bacterial strains such as Bacillus subtilis , Escherichia coli , and Staphylococcus aureus . The presence of the chloro-phenyl group can influence the potency and spectrum of the antimicrobial action.

Antifungal Applications

The phenylthiazole structure is recognized for its antifungal potential. Novel phenylthiazole derivatives have been synthesized and shown to possess strong antifungal activities against pathogens like Magnaporthe oryzae and Colletotrichum camelliaet . These compounds can serve as a basis for developing new fungicides, particularly for protecting crops from fungal diseases.

Antioxidant Properties

Thiazole derivatives, including those with a 2-chloro-4-phenyl substitution, have been evaluated for their antioxidant activities. Some synthesized compounds have demonstrated potent antioxidant activity, which is crucial in combating oxidative stress-related diseases .

Anticancer Research

Thiazoles are a prominent feature in many anticancer drugs due to their ability to interfere with various biological pathways. Research into 2-chloro-4-phenylthiazole derivatives has shown promise in the development of new anticancer agents . These compounds can be modified at different positions to enhance their antitumor properties.

Anti-Alzheimer’s Disease

Thiazole compounds have been associated with anti-Alzheimer’s activity. The modification of thiazole-based compounds, including the 2-chloro-4-phenyl variant, could lead to the development of new treatments for Alzheimer’s disease by targeting specific neurological pathways .

Antihypertensive Effects

The structural diversity of thiazole derivatives allows for their application in antihypertensive drug development. Compounds containing the 2-chloro-4-phenylthiazole moiety may contribute to new therapies aimed at regulating blood pressure .

Mecanismo De Acción

Target of Action

This compound belongs to the thiazole class of compounds, which are known to exhibit a wide range of biological activities . .

Mode of Action

Thiazoles, in general, are known to interact with various biological targets through different mechanisms . The specific interactions of 2-Chloro-4-phenylthiazole with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . .

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWMACLGSAOQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375726 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-phenylthiazole | |

CAS RN |

1826-23-9 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?

A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.

Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?

A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.

Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?

A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)